(5-Bromopyrimidin-2-yl)boronic acid
Description
Properties
Molecular Formula |
C4H4BBrN2O2 |
|---|---|
Molecular Weight |
202.80 g/mol |
IUPAC Name |
(5-bromopyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
InChI Key |
ADCRPNBFBGZBTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Process:
- Starting Material: 5-bromo-2-iodopyrimidine
- Reagents: Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), base (e.g., potassium carbonate or sodium carbonate)
- Conditions: Reflux in an appropriate solvent such as DME or dioxane
- Outcome: Formation of the boronic acid derivative via borylation of the halogenated pyrimidine
Research Findings:
- The process yields high purity boronic acids with yields often exceeding 80% (see,).
- The reaction conditions are mild, scalable, and compatible with various pyrimidine derivatives.
Data Table 1: Typical Borylation Conditions
| Parameter | Details |
|---|---|
| Starting material | 5-bromo-2-iodopyrimidine |
| Boron reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | Dioxane or DME |
| Temperature | Reflux (~80-100°C) |
| Yield | 80-95% |
Metal-Halogen Exchange Followed by Borylation
An alternative route involves metal-halogen exchange, particularly using n-butyllithium or isopropylmagnesium chloride, to generate a reactive pyrimidine anion, which then reacts with boron esters such as trimethylborate or triisopropylborate.
Process:
Research Findings:
- This method provides good yields (~70-85%) and is suitable for scale-up with controlled reaction conditions.
- It circumvents issues related to low reactivity of amino groups, as the boron reagent directly reacts with the halogenated pyrimidine.
Data Table 2: Metal-Halogen Exchange Borylation
| Parameter | Details |
|---|---|
| Reagents | n-Butyllithium, triisopropylborate |
| Temperature | −78°C during metal-halogen exchange |
| Solvent | Tetrahydrofuran (THF) |
| Reaction time | 2-4 hours |
| Yield | 70-85% |
Protection and Deprotection Strategies
Some synthetic routes involve protecting amino groups (e.g., as Boc derivatives) to improve reactivity and stability during boron incorporation. After boronation, deprotection yields the free boronic acid.
Process:
- Protection: Using di-tert-butyl dicarbonate (Boc₂O) to protect amino groups
- Borylation: Conducted on protected pyrimidine derivatives
- Deprotection: Acidic or basic hydrolysis to remove Boc groups
Research Findings:
- Protecting groups enhance yields and reproducibility, especially for amino-substituted pyrimidines.
- Deprotection steps are straightforward, often involving mild acids like HCl or trifluoroacetic acid.
Data Table 3: Protection-Deprotection
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Boc₂O, base (e.g., DIPEA) | Room temperature, 1-2 hours | ~90% |
| Deprotection | TFA or HCl | Reflux or room temperature | ~85-95% |
Key Research and Patent Insights
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Direct borylation | High yields, mild conditions, scalable | Requires halogenated pyrimidines, catalyst handling |
| Metal-halogen exchange | Good for sensitive derivatives, flexible | Low temperature control, reagent handling |
| Protection strategies | Improved stability and yield | Additional steps, reagent costs |
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Aryl-Substituted Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
(5-Bromopyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis. It serves as a key intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In the field of medicinal chemistry, this compound is used in the development of kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery .
Industry
The compound is also used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming various chemical bonds makes it an essential building block in material science .
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which then facilitates the transfer of the organic group to the target molecule
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
- This could enhance its reactivity under physiological conditions.
- Pyrimidine vs. Phenyl/Naphthyl Groups : Unlike phenyl or naphthyl boronic acids (e.g., phenanthren-9-yl boronic acid), the pyrimidine ring provides nitrogen atoms capable of hydrogen bonding, which may improve target specificity in enzyme inhibition .
Anticancer Activity
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC50 values of 0.2251 µM and 0.1969 µM, respectively . While direct data on (5-Bromopyrimidin-2-yl)boronic acid is lacking, its pyrimidine core may offer distinct interactions with transcription factors or kinases compared to polyaromatic derivatives.
Protease Inhibition
- Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with a Ki of 40 nM, leveraging boronic acid's reactivity with serine residues . The pyrimidine ring in this compound could mimic peptide bonds, enhancing protease binding.
- β-Amido boronic acids (e.g., compound 3d) show binding affinity at 5–20 µM in MST assays, highlighting the importance of free boronic acid groups over protected derivatives .
β-Lactamase Inhibition
- 1-Amido-2-triazolylethaneboronic acid demonstrates improved MIC values against β-lactamases compared to phenyl analogs, suggesting that heterocyclic substituents enhance activity .
Physicochemical Properties
- Solubility : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in culture media, limiting their utility . The bromopyrimidine structure may offer intermediate solubility, balancing lipophilicity and hydrogen-bonding capacity.
- Diagnostic Accuracy: Phenyl boronic acid outperforms APBA in differentiating KPC producers, emphasizing substituent-dependent effects . The pyrimidine ring’s polarity could further refine diagnostic specificity.
Key Research Findings and Data Tables
Table 2: Structural and Physicochemical Comparisons
| Compound | Substituent | pKa (estimated) | Solubility | Reactivity Notes |
|---|---|---|---|---|
| This compound | Bromopyrimidine | ~7.5–8.5* | Moderate | Enhanced H-bonding, electrophilicity |
| Phenyl boronic acid | Phenyl | ~8.6 | Low | Broad-spectrum inhibitor |
| 3-AcPBA | Acetamidophenyl | >9.0 | Low | High pKa limits applications |
| 1-Amido-2-triazolylethaneboronic acid | Triazole | N/A | Improved | Enhanced β-lactamase inhibition |
*Inferred from structural analogs in .
Q & A
Q. What are the primary synthetic routes for (5-Bromopyrimidin-2-yl)boronic acid?
Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a bromopyrimidine derivative and a boronic acid precursor. Key steps include:
- Halogenation : Introducing bromine at the 5-position of pyrimidine using brominating agents like NBS (N-bromosuccinimide) or Br₂.
- Boronation : Reaction with bis(pinacolato)diboron under Pd catalysis to install the boronic acid group.
Critical parameters include temperature control (60–90°C), inert atmosphere (N₂/Ar), and catalyst choice (e.g., Pd(PPh₃)₄). Post-synthesis purification involves column chromatography or recrystallization .
Q. How is this compound characterized structurally and analytically?
Answer:
- NMR Spectroscopy : ¹¹B NMR confirms boronic acid formation (~30 ppm for trigonal planar geometry). ¹H/¹³C NMR resolves pyrimidine ring protons and bromine substituent effects.
- LC-MS/MS : Quantifies purity and detects trace impurities (e.g., residual Pd) using triple quadrupole systems in MRM mode. Derivatization-free methods reduce preparation time .
- X-ray Crystallography : Resolves crystal packing and boron-diol interactions, critical for understanding reactivity .
Q. What handling and storage protocols ensure compound stability?
Answer:
- Moisture Sensitivity : Store under inert gas (Ar) at –20°C to prevent hydrolysis.
- Light Protection : Amber vials minimize photodegradation of the pyrimidine ring.
- Solvent Choice : Use anhydrous DMSO or THF for solubility without side reactions .
Advanced Research Questions
Q. How does the bromine substituent influence cross-coupling reactivity compared to halogenated analogs?
Answer: Bromine’s electron-withdrawing effect enhances electrophilicity at the pyrimidine C2 position, accelerating oxidative addition in Pd-catalyzed reactions. Compared to chloro or fluoro analogs:
- Reactivity Order : Br > Cl > F in Suzuki-Miyaura couplings (due to leaving group ability).
- Steric Effects : Bromine’s larger size may reduce coupling efficiency in sterically hindered systems. Kinetic studies using DFT calculations validate these trends .
Q. What strategies mitigate boronic acid trimerization during analytical characterization?
Answer:
- Pinacol Derivatization : Convert boronic acid to pinacol ester (stable, non-trimerizing) for MALDI-MS analysis. On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) simplifies workflows .
- pH Adjustment : Work at pH >10 to stabilize boronate anions, preventing trimerization in aqueous solutions .
Q. How are binding kinetics with diols quantified for sensor applications?
Answer:
- Stopped-Flow Fluorescence : Measures kon/koff rates in milliseconds. For example, binding with D-fructose (kon = 1.2 × 10³ M⁻¹s⁻¹) vs. D-glucose (kon = 0.8 × 10³ M⁻¹s⁻¹) .
- Surface Plasmon Resonance (SPR) : Determines affinity (KD) and selectivity for glycoproteins by immobilizing boronic acid on dextran-coated substrates .
Q. What computational methods predict biological target interactions?
Answer:
Q. How can non-specific interactions in glycoprotein binding assays be minimized?
Answer:
Q. What design principles enhance therapeutic potential in drug development?
Answer:
Q. What challenges arise in detecting trace impurities using LC-MS/MS?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
